molecular formula C10H10O2 B2570116 Cyclopropyl(2-hydroxyphenyl)methanone CAS No. 128405-69-6

Cyclopropyl(2-hydroxyphenyl)methanone

Cat. No.: B2570116
CAS No.: 128405-69-6
M. Wt: 162.188
InChI Key: KKXVHKCVJBCKKJ-UHFFFAOYSA-N
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Description

Cyclopropyl(2-hydroxyphenyl)methanone is an organic compound with the molecular formula C10H10O2 It is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a methanone group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(2-hydroxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the use of cyclopropylmagnesium bromide, which reacts with 2-hydroxybenzaldehyde to form the corresponding alcohol. This intermediate is then oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of reagents and reaction conditions can be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of cyclopropyl(2-hydroxyphenyl)ketone or cyclopropyl(2-hydroxyphenyl)carboxylic acid.

    Reduction: Formation of cyclopropyl(2-hydroxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(2-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving cyclopropyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can impose conformational rigidity on the molecule, affecting its binding to enzymes or receptors. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Cyclopropyl(2-hydroxyphenyl)methanone can be compared with similar compounds such as cyclopropyl phenyl ketone and cyclopropyl(4-hydroxyphenyl)methanone. These compounds share structural similarities but differ in the position of the hydroxyl group or the presence of additional substituents. The unique combination of the cyclopropyl group and the ortho-hydroxyphenyl group in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • Cyclopropyl phenyl ketone
  • Cyclopropyl(4-hydroxyphenyl)methanone
  • Cyclopropyl(2-methoxyphenyl)methanone

Properties

IUPAC Name

cyclopropyl-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXVHKCVJBCKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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